molecular formula C7H6FNO2 B13755332 4-Fluoro-2-hydroxybenzaldehyde oxime

4-Fluoro-2-hydroxybenzaldehyde oxime

Cat. No.: B13755332
M. Wt: 155.13 g/mol
InChI Key: YTEUPNSPFUDNBK-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzaldehyde oxime, where a fluorine atom is substituted at the 4th position and a hydroxyl group at the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 4-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The process involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction can yield amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Produces nitroso derivatives.

    Reduction: Yields amines.

    Substitution: Results in various substituted benzaldehyde oxime derivatives.

Scientific Research Applications

4-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-hydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes and metal ions. The oxime group can form stable complexes with metal ions, which can inhibit or modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Lacks the fluorine and hydroxyl substitutions, making it less reactive in certain chemical reactions.

    4-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the oxime group, affecting its reactivity and applications.

    2-Hydroxybenzaldehyde oxime: Lacks the fluorine substitution, which can influence its chemical properties and biological activity.

Uniqueness

4-Fluoro-2-hydroxybenzaldehyde oxime is unique due to the presence of both the fluorine and hydroxyl groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and lipophilicity, while the hydroxyl group allows for additional hydrogen bonding and reactivity.

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

5-fluoro-2-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6FNO2/c8-6-2-1-5(4-9-11)7(10)3-6/h1-4,10-11H/b9-4+

InChI Key

YTEUPNSPFUDNBK-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)O)/C=N/O

Canonical SMILES

C1=CC(=C(C=C1F)O)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.